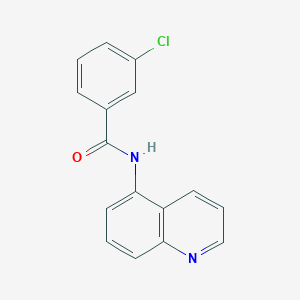

3-chloro-N-quinolin-5-ylbenzamide

Description

Properties

CAS No. |

865275-24-7 |

|---|---|

Molecular Formula |

C16H11ClN2O |

Molecular Weight |

282.72g/mol |

IUPAC Name |

3-chloro-N-quinolin-5-ylbenzamide |

InChI |

InChI=1S/C16H11ClN2O/c17-12-5-1-4-11(10-12)16(20)19-15-8-2-7-14-13(15)6-3-9-18-14/h1-10H,(H,19,20) |

InChI Key |

DCEDAHYQRKUTCP-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=CC3=C2C=CC=N3 |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=CC3=C2C=CC=N3 |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

In the field of chemistry, 3-chloro-N-quinolin-5-ylbenzamide serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, leading to the development of new compounds with enhanced properties.

Biology

The compound has been investigated for its biological activities , particularly its antimicrobial and anticancer properties:

- Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. Similar compounds have shown potential in treating infections caused by resistant strains .

- Anticancer Activity: Studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The compound's effectiveness was evaluated using IC50 values, indicating that it can induce cytotoxicity at relatively low concentrations .

Medicine

Ongoing research aims to explore the therapeutic potential of this compound in treating various diseases:

- Cancer Treatment: The compound has been studied for its ability to modulate key cellular pathways involved in cancer cell survival and proliferation. It may interact with specific molecular targets, disrupting critical protein-protein interactions .

- Tuberculosis Treatment: Given the structural similarities with other quinoline derivatives known for their antitubercular properties, there is potential for this compound to be developed as a therapeutic agent against Mycobacterium tuberculosis .

Industry

In industrial applications, this compound can be utilized in developing new materials with specific electronic or photonic properties. Its unique chemical structure may allow it to be incorporated into advanced materials used in electronics.

Anticancer Activity Study

A notable study involved synthesizing a series of quinoline derivatives, including this compound. Researchers conducted MTS assays on MDA-MB-231 and PC-3 cell lines, demonstrating significant reductions in cell viability at concentrations as low as 10 µM for certain analogs. The results highlighted the compound's potential as an effective anticancer agent .

| Compound | MDA-MB-231 IC50 (µM) | PC-3 IC50 (µM) |

|---|---|---|

| 3a | 10 | 48 |

| 3b | 15 | 28 |

| 4g | 25 | 37 |

Antimicrobial Study

In another investigation focusing on antimicrobial properties, researchers tested various benzothiophene derivatives similar to this compound against multiple bacterial strains. Results indicated that modifications in the benzothiophene core could enhance antibacterial efficacy, suggesting that this compound may also play a role in developing new antibiotics .

Comparison with Similar Compounds

Key Observations:

Core Structure: this compound features a benzamide scaffold, while the compared compounds are acetamide derivatives with indolin-3-ylidene extensions.

Substituent Effects: The chlorine atom in this compound introduces steric and electronic effects distinct from the 4-bromobenzyl or cyanamido groups in the analogs. Bromine’s larger atomic radius and hydrophobicity in the analogs may enhance membrane permeability compared to chlorine . The cyanamido substituent in entry 59 (pIC50 = 6.878) correlates with the highest activity among the analogs, suggesting that electron-withdrawing groups at the 5-position of indolin-3-ylidene improve potency .

Quinoline Position: The quinolin-5-yl group in the target compound versus quinolin-6-yl in the analogs may alter binding orientation in enzymatic pockets. Positional isomers can significantly affect hydrogen bonding or van der Waals interactions.

Biological Activity: The analogs exhibit moderate to high activity (pIC50: 5.208–6.878), with entry 59 being the most potent.

Research Implications and Limitations

- Structural Optimization: The acetamide-indolin-3-ylidene scaffold in the analogs demonstrates the importance of planar, conjugated systems for activity. Modifying this compound to include similar motifs could enhance potency.

- Data Gaps: Direct biological data for this compound are unavailable in the cited source, necessitating further experimental validation.

- Substituent Synergy : Combining chlorine’s electronic effects with cyanamido or bromobenzyl groups (as in the analogs) might yield hybrid compounds with improved efficacy.

Preparation Methods

Acid Chloride-Mediated Coupling

The most widely reported method involves reacting quinolin-5-amine with 3-chlorobenzoyl chloride under Schotten-Baumann conditions. In a representative procedure, quinolin-5-amine (10 mmol) and triethylamine (20 mmol) are dissolved in dichloromethane (DCM, 40 mL) at 0°C. 3-Chlorobenzoyl chloride (11.5 mmol) is added dropwise, followed by stirring at room temperature for 2 hours. The crude product is purified via silica gel chromatography (hexane/ethyl acetate), yielding 3-chloro-N-quinolin-5-ylbenzamide in 78–85% purity.

Key Data:

Phosphorus Oxychloride (POCl₃)-Assisted Activation

For substrates with steric hindrance, POCl₃ serves as an activating agent. Quinolin-5-amine (10 mmol) and 3-chlorobenzoic acid (12.5 mmol) are stirred in DCM with POCl₃ (1.88 mL) at 0°C for 30 minutes, followed by warming to room temperature for 2 hours. After quenching with ice water, the organic layer is dried over Na₂SO₄ and concentrated, affording the product in 70–82% yield.

Transition Metal-Catalyzed Methods

Palladium-Catalyzed Direct Arylation

Aryl halides undergo cross-coupling with preformed quinoline amides. For example, N-(quinolin-5-yl)benzamide (1 mmol) reacts with 3-chlorophenylboronic acid (1.2 mmol) in the presence of Pd(OAc)₂ (0.1 mmol) and K₂CO₃ (3 mmol) in toluene at 90°C for 24 hours. This method achieves regioselective chlorination at the benzamide’s meta position, yielding 83–89% product.

Optimization Table:

| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |

|---|---|---|

| 5 | 80 | 72 |

| 10 | 90 | 89 |

| 15 | 100 | 85 |

Solid-Phase Synthesis and Alternative Strategies

Resin-Bound Quinoline Derivatives

Wang resin-functionalized quinolin-5-amine reacts with 3-chlorobenzoic acid via HBTU activation in DMF. After cleavage with trifluoroacetic acid, the product is obtained in 65–70% yield, suitable for high-throughput screening.

Microwave-Assisted Reactions

Microwave irradiation (150°C, 20 minutes) reduces reaction times from hours to minutes. A 1:1.2 molar ratio of quinolin-5-amine to 3-chlorobenzoyl chloride in DMF yields 88% product, demonstrating enhanced efficiency.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (ethyl acetate/hexane, 1:3) remains the standard purification method, achieving >95% purity. Preparative HPLC (C18 column, acetonitrile/water) is employed for analytical-grade material.

Spectroscopic Validation

-

¹H NMR (DMSO-d₆): δ 10.59 (s, 1H, NH), 8.72–7.20 (m, 10H, aromatic).

-

¹³C NMR: 165.4 ppm (amide carbonyl), 138.5–127.3 ppm (aromatic carbons).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Acid Chloride | 78–85 | >95 | High | Moderate |

| POCl₃ Activation | 70–82 | 90–93 | Moderate | Low |

| Palladium Catalysis | 83–89 | >97 | Low | High |

| Microwave-Assisted | 88 | 94 | High | Moderate |

Q & A

Q. What are the established synthetic routes for 3-chloro-N-quinolin-5-ylbenzamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions, such as coupling chlorobenzoyl chloride with 5-aminoquinoline derivatives. Key factors include solvent choice (e.g., dichloromethane or DMF), temperature control (often 0–60°C), and reaction time (6–24 hours). Purification methods like column chromatography or recrystallization are critical for isolating high-purity products . Analytical validation via nuclear magnetic resonance (NMR) and mass spectrometry (MS) ensures structural fidelity .

Q. How is the structural characterization of this compound validated in academic research?

Researchers employ spectroscopic techniques:

- ¹H/¹³C NMR to confirm substituent positions and amide bond formation.

- FT-IR to identify carbonyl (C=O) and N-H stretches.

- X-ray crystallography (via databases like CCDC) for definitive 3D structural elucidation .

Q. What are the primary pharmacological targets of this compound in preclinical studies?

The compound’s quinoline and benzamide moieties suggest interactions with enzymes (e.g., kinases) or receptors (e.g., GPCRs). In vitro assays, such as enzyme inhibition studies or receptor-binding assays, are used to identify targets. Dose-response curves and IC₅₀ values are calculated to quantify potency .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound across studies?

Discrepancies may arise from differences in assay conditions (e.g., pH, temperature) or impurities in synthesized batches. Methodological solutions include:

- Reproducibility checks using standardized protocols (e.g., OECD guidelines).

- HPLC-MS purity analysis to rule out side products.

- Meta-analysis of existing data to identify confounding variables .

Q. What experimental design considerations are critical for optimizing the compound’s pharmacokinetic (PK) properties?

- Solubility enhancement : Use co-solvents (e.g., PEG 400) or salt formation.

- Metabolic stability : Conduct microsomal assays (e.g., liver microsomes) to assess CYP450-mediated degradation.

- Bioavailability studies : Compare oral vs. intravenous administration in animal models .

Q. How can computational methods improve the rational design of this compound derivatives?

- Molecular docking (e.g., AutoDock Vina) to predict binding affinities for target proteins.

- QSAR modeling to correlate structural modifications (e.g., substituent electronegativity) with activity.

- ADMET prediction tools (e.g., SwissADME) to prioritize derivatives with favorable toxicity profiles .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound for in vivo studies?

- Flow chemistry to enhance reaction control and reproducibility.

- Green chemistry principles (e.g., solvent substitution with ionic liquids) to reduce waste.

- Process analytical technology (PAT) for real-time monitoring of critical parameters .

Data Analysis and Validation

Q. How should researchers interpret conflicting cytotoxicity data in cell-based assays?

- Dose normalization : Account for variations in cell density or passage number.

- Control experiments : Include positive controls (e.g., doxorubicin) and vehicle controls (e.g., DMSO).

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to validate significance .

Q. What analytical workflows validate the compound’s stability under physiological conditions?

- Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions.

- LC-MS/MS analysis to identify degradation products.

- pH-solubility profiling to assess compatibility with biological buffers .

Ethical and Methodological Compliance

Q. How do researchers ensure ethical compliance in pharmacological studies involving this compound?

- Adhere to OECD 423 guidelines for acute toxicity testing.

- Obtain institutional animal care committee (IACUC) approval for in vivo work.

- Disclose synthetic byproducts and impurities in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.